molecular formula C8H6ClFOS B6296459 4-Chloro-2-fluoro-3-(methylthio)benzaldehyde CAS No. 2145093-97-4

4-Chloro-2-fluoro-3-(methylthio)benzaldehyde

Cat. No.: B6296459
CAS No.: 2145093-97-4
M. Wt: 204.65 g/mol
InChI Key: CMASTENXICRIOI-UHFFFAOYSA-N
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Description

4-Chloro-2-fluoro-3-(methylthio)benzaldehyde is an organic compound with the molecular formula C8H6ClFOS and a molecular weight of 204.65 g/mol . It is a derivative of benzaldehyde, featuring chlorine, fluorine, and methylthio substituents on the benzene ring. This compound is used in various chemical syntheses and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, often starting from commercially available benzaldehyde derivatives. The reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity. Specific details on industrial methods are proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-fluoro-3-(methylthio)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

4-Chloro-2-fluoro-3-(methylthio)benzaldehyde is utilized in various fields of scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of biochemical pathways and enzyme interactions.

    Medicine: Investigated for potential therapeutic applications, including drug development.

    Industry: Applied in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Chloro-2-fluoro-3-(methylthio)benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chloro, fluoro, and methylthio groups can influence its binding affinity and reactivity. These interactions can modulate biochemical pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-fluoro-3-(methylthio)benzaldehyde is unique due to the presence of the methylthio group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific synthetic and research applications .

Properties

IUPAC Name

4-chloro-2-fluoro-3-methylsulfanylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFOS/c1-12-8-6(9)3-2-5(4-11)7(8)10/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMASTENXICRIOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC(=C1F)C=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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